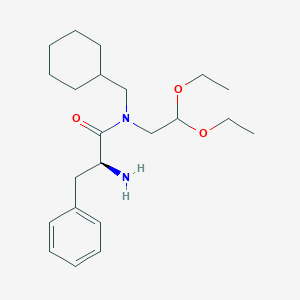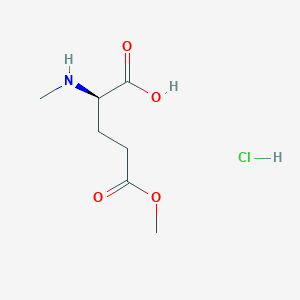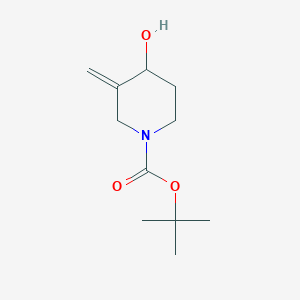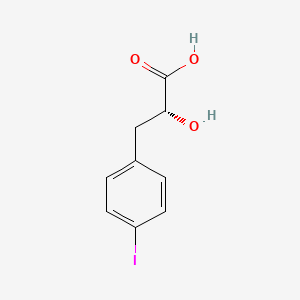
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid is an organic compound with a chiral center at the second carbon atom. This compound is characterized by the presence of a hydroxy group, an iodophenyl group, and a propanoic acid moiety. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a suitable precursor, such as 2-hydroxy-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions typically involve the use of a solvent like acetic acid and a catalyst such as iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 2-oxo-3-(4-iodophenyl)propanoic acid.
Reduction: (2R)-2-hydroxy-3-phenylpropanoic acid.
Substitution: 2-hydroxy-3-(4-azidophenyl)propanoic acid.
Scientific Research Applications
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Hydroxy-3-phenylpropanoic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
Uniqueness
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The chiral center also adds to its uniqueness, making it an important compound for stereochemical studies and applications.
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
OEGVXMGFCROBGH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)I |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
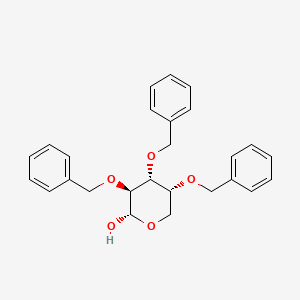
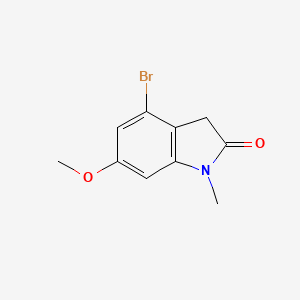

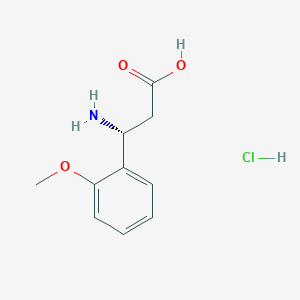
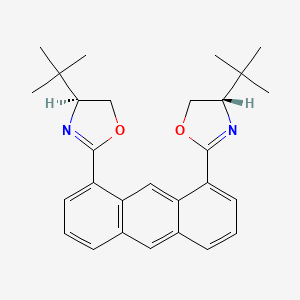
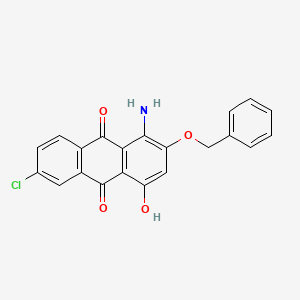
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
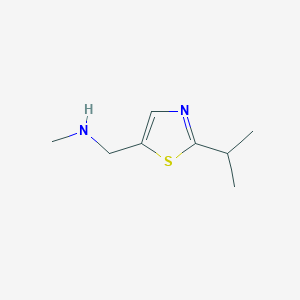
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
